molecular formula C15H12ClNO3 B291272 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE

4-ACETAMIDOPHENYL 2-CHLOROBENZOATE

Cat. No.: B291272
M. Wt: 289.71 g/mol
InChI Key: TZEBFJVMOUXHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ACETAMIDOPHENYL 2-CHLOROBENZOATE is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol . . This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring and a chlorobenzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE typically involves the esterification of 2-chlorobenzoic acid with 4-(acetylamino)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-ACETAMIDOPHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: 2-chlorobenzoic acid and 4-(acetylamino)phenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Nitro, nitroso, or amine derivatives.

Scientific Research Applications

4-ACETAMIDOPHENYL 2-CHLOROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorobenzoate ester group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ACETAMIDOPHENYL 2-CHLOROBENZOATE is unique due to the presence of both the acetylamino group and the chlorine atom on the benzoate ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

(4-acetamidophenyl) 2-chlorobenzoate

InChI

InChI=1S/C15H12ClNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18)

InChI Key

TZEBFJVMOUXHEH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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